1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione typically involves the reaction of 4-phenoxyaniline with maleic anhydride. The reaction is carried out in a suitable solvent, such as toluene or xylene, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrrole derivatives with reduced functional groups.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives with various substituents.
Reduction: Reduced pyrrole derivatives with altered functional groups.
Substitution: Substituted pyrrole derivatives with different functional groups replacing the phenoxy group.
Scientific Research Applications
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It is used as an intermediate in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione: This compound has a methoxy group instead of a phenoxy group, which can affect its chemical reactivity and biological activity.
1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.
1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione:
The uniqueness of this compound lies in its phenoxy group, which imparts distinct electronic and steric properties, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJAEOCYWSGBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339390 |
Source
|
Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69422-82-8 |
Source
|
Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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